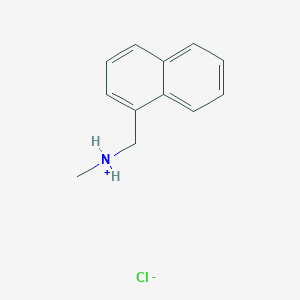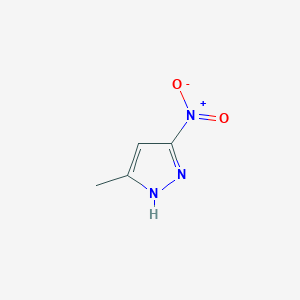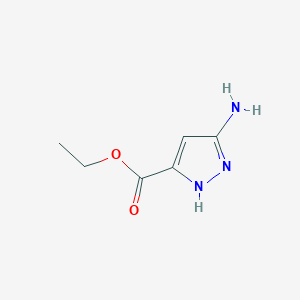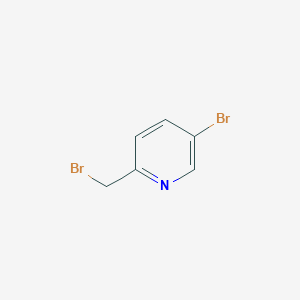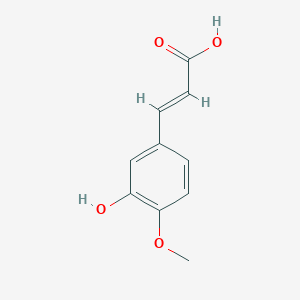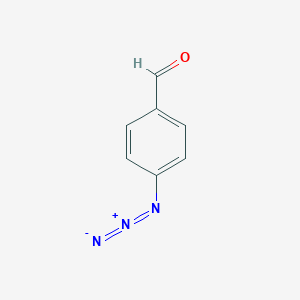![molecular formula C8H7ClN2 B116764 5-氯-2-甲基-1H-吡咯并[2,3-B]吡啶 CAS No. 145934-81-2](/img/structure/B116764.png)
5-氯-2-甲基-1H-吡咯并[2,3-B]吡啶
描述
“5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the empirical formula C8H7ClN2. It has a molecular weight of 166.61 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecule consists of a pyrrolopyridine core, which is a fused ring system with a six-membered pyridine ring and a five-membered pyrrole ring . The molecule also contains a chlorine atom and a methyl group .
Physical And Chemical Properties Analysis
“5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at room temperature .
科学研究应用
Pharmaceutical Research: Kinase Inhibitor Development
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine: is utilized in the synthesis of kinase inhibitors, which are significant in the treatment of various cancers. Kinase inhibitors work by blocking specific enzymes (kinases) that contribute to cell growth and survival, particularly in cancer cells . For instance, this compound has been used in the development of drugs like pexidartinib , which targets kinases involved in tenosynovial giant cell tumor (TGCT) .
Organic Synthesis: Building Block for Heterocyclic Compounds
As a heterocyclic compound, 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine serves as a versatile building block in organic synthesis. It’s particularly valuable for constructing complex molecules with potential biological activity, due to its ability to undergo various chemical reactions .
Material Science: Organic Electronic Materials
The pyrrolopyridine moiety is a key structure in organic electronic materials. Its incorporation into polymers or small molecules can enhance electronic properties, making it useful for developing organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells .
Chemical Biology: Probe Synthesis
In chemical biology, 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine can be used to synthesize probes that help in understanding biological processes. These probes can bind to specific proteins or DNA sequences, allowing researchers to track or influence biochemical pathways .
Agrochemical Research: Synthesis of Pesticides
This compound is also relevant in agrochemical research for the synthesis of pesticides. Its structural features can be exploited to develop new compounds that target specific pests or plant diseases, contributing to more effective crop protection strategies .
Analytical Chemistry: Chromatographic Standards
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine: can be used as a standard in chromatographic analysis due to its well-defined structure and properties. It helps in the calibration of instruments and ensures the accuracy of analytical methods .
作用机制
Target of Action
Similar compounds have been found to inhibit bothEGFR and BRAF V600E . These proteins play crucial roles in cell signaling pathways that regulate cell growth and survival.
Mode of Action
It’s suggested that the compound forms a hydrogen bond with a specific residue (g485) to improve its activity . This interaction could potentially alter the conformation of the target protein, thereby inhibiting its function.
Result of Action
Similar compounds have shown antiproliferative activity, suggesting that they may inhibit cell growth .
安全和危害
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
未来方向
Pyrrolopyridine derivatives, including “5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine”, are of interest in the field of medicinal chemistry due to their potent activities against various targets . Future research may focus on the development of novel and selective inhibitors for the treatment of various diseases.
属性
IUPAC Name |
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEANKJGGQKQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601297 | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
145934-81-2 | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

